molecular formula C6H3F3INO B1409325 4-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine CAS No. 1227515-07-2

4-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine

Cat. No.: B1409325
CAS No.: 1227515-07-2
M. Wt: 288.99 g/mol
InChI Key: QVPHDXGLPZSFKV-UHFFFAOYSA-N
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Description

4-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with hydroxy, iodo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine typically involves the introduction of the iodo and trifluoromethyl groups onto a pyridine ring, followed by the addition of a hydroxy group. One common method includes:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.

    Hydroxylation: The hydroxy group can be introduced via nucleophilic substitution or direct hydroxylation using appropriate oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to achieve efficient production.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

    Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or cyanides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deiodinated pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodo group can participate in halogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

    2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the iodo group, which may result in different reactivity and applications.

    4-(Trifluoromethyl)pyridine: Lacks both the hydroxy and iodo groups, leading to distinct chemical properties and uses.

    2-Iodo-5-(trifluoromethyl)pyridine: Lacks the hydroxy group, affecting its solubility and reactivity.

Uniqueness: 4-Hydroxy-2-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups, which confer a combination of reactivity, stability, and potential bioactivity. The trifluoromethyl group enhances lipophilicity, the iodo group provides a site for further functionalization, and the hydroxy group contributes to solubility and hydrogen bonding capabilities.

Properties

IUPAC Name

2-iodo-5-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)3-2-11-5(10)1-4(3)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPHDXGLPZSFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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